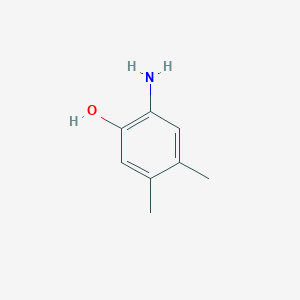
N-(2-amino-4-nitrophenyl)-N-phenylamine
Vue d'ensemble
Description
N-(2-amino-4-nitrophenyl)-N-phenylamine, also known as 4-nitrophenylenediamine or 4-nitrophenylhydrazine, is an organic compound that is widely used in scientific research. It is a derivative of aniline, an aromatic amine that is used in the synthesis of many pharmaceuticals and dyes. 4-nitrophenylenediamine is a versatile compound that has a wide range of applications in scientific research.
Applications De Recherche Scientifique
Protein Crosslinking and Affinity Labeling : 4-Nitrophenyl ethers, closely related to N-(2-amino-4-nitrophenyl)-N-phenylamine, have been used as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds react quantitatively with amines upon irradiation, making them useful in biochemistry and molecular biology for studying protein interactions and structures (Jelenc, Cantor, & Simon, 1978).
Chromogenic Substrate for Sphingomyelinase Activity : Derivatives of 2-amino-4-nitrophenol, which is a part of the N-(2-amino-4-nitrophenyl)-N-phenylamine structure, have been synthesized for use as chromogenic substrates in assaying sphingomyelinase activity. This application is significant in the study of sphingomyelin metabolism and related diseases (Gal & Fash, 1976).
Synthesis of Reduction-sensitive 1,1-Diarylhydrazines : Research has been conducted on transforming compounds like 1-(2-nitrophenyl)-1-phenylamine into their corresponding urea derivatives. This type of chemical transformation is important in the development of new pharmaceuticals and chemicals with specific properties (BainCheryl et al., 2014).
Nitroxide-Mediated Polymerization : Studies on the polymerization of methyl methacrylate and styrene using N-phenylalkoxyamines derived from 4-nitrophenyl radicals show the potential of these compounds in creating specific polymers. This has implications in materials science and engineering (Greene & Grubbs, 2010).
Photovoltaic Properties of Novel Materials : The creation of novel light-sensitive amorphous molecular materials, such as 4,4',4-tris[4-methylphenyl(4-nitrophenyl)amino]triphenylamine, demonstrates the use of these compounds in developing new photovoltaic devices. This research contributes to advancements in solar energy technologies (Kinoshita et al., 2001).
Alkaline Phosphatase Activity Determination : Investigations have been conducted on factors influencing alkaline phosphatase activity, with 4-nitrophenyl compounds playing a role in the methodology for determining this enzyme's activity in human serum (Bretaudiere et al., 1977).
DNA Adduct Identification : Research on the genotoxic potential of arylamines and nitroarenes, which include N-hydroxyarylamines, has focused on identifying DNA adducts formed by these compounds. This is crucial in understanding the mechanisms of chemical carcinogenesis (Jones & Sabbioni, 2003).
Propriétés
IUPAC Name |
4-nitro-1-N-phenylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-11-8-10(15(16)17)6-7-12(11)14-9-4-2-1-3-5-9/h1-8,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMGRVXQAFKVMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203872 | |
| Record name | 1,2-Phenylenediamine, 4-nitro-N1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-1-N-phenylbenzene-1,2-diamine | |
CAS RN |
55315-12-3 | |
| Record name | 2-Phenylamino-5-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055315123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 55315-12-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157788 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Phenylenediamine, 4-nitro-N1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PHENYLAMINO-5-NITROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACC2Z8RFT6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B189433.png)

![2-tert-butyl-1H-benzo[d]imidazole](/img/structure/B189439.png)





